An In-depth Technical Guide to the Physical Properties of 3-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride. This novel saturated bicyclic amine is of significant interest in medicinal chemistry due to its role as a bioisostere for commonly used aromatic and tert-butyl groups. The unique three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) cage imparts favorable physicochemical properties to parent molecules, such as improved solubility and metabolic stability, making it a valuable building block in modern drug discovery.[1][2] This document will delve into the structural and physicochemical characteristics of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, providing both established data and detailed experimental protocols for properties that require empirical determination.
Chemical Identity and Structural Elucidation
3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a crystalline solid at room temperature.[3] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 796963-34-3 | |
| Molecular Formula | C₆H₁₂ClN | |
| Molecular Weight | 133.62 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Chemical Structure | See Figure 1 | N/A |
Visualizing the Molecular Architecture
The rigid, cage-like structure of the bicyclo[1.1.1]pentane core is central to its function as a bioisostere. The methyl group at the 3-position and the amine hydrochloride at the 1-position are situated at the bridgehead carbons.
Caption: Workflow for determining the melting point of a crystalline solid.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability. Amine hydrochlorides are generally expected to exhibit good aqueous solubility due to their ionic nature. [4]Furthermore, the BCP core is known to enhance solubility when replacing traditional phenyl groups. [2]While quantitative solubility data for 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is not widely published, a qualitative assessment suggests good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This procedure measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
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Preparation of Solvents: A range of relevant solvents should be prepared. For pharmaceutical applications, this typically includes purified water, buffered aqueous solutions at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8), and potentially biorelevant media.
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Sample Addition: An excess amount of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is added to a known volume of each solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.
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Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
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Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.
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¹H NMR: The proton NMR spectrum of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is expected to show distinct signals for the methyl protons, the protons on the BCP cage, and the amine protons. The chemical shifts of the cage protons are characteristic of the strained bicyclic system. [5]The amine protons (NH₃⁺) will likely appear as a broad singlet, and its chemical shift may be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the bridgehead carbons, the methylene carbons of the BCP cage, and the methyl carbon. The chemical shifts of the cage carbons are a key indicator of the BCP scaffold. [6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, the key expected vibrational bands are:
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N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ for the N-H stretching of the primary ammonium salt (R-NH₃⁺). [7]* C-H Stretching: Absorptions corresponding to the C-H stretching of the aliphatic methyl and BCP cage protons will be observed in the 3000-2850 cm⁻¹ region.
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N-H Bending: Asymmetric and symmetric N-H bending vibrations for the NH₃⁺ group are expected in the 1625-1500 cm⁻¹ range. [7] The absence of characteristic peaks for a free primary amine (typically two sharp bands around 3300-3500 cm⁻¹) and the presence of the broad ammonium salt absorptions would confirm the hydrochloride salt form. [8][9]
Conclusion
3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a promising building block for medicinal chemistry, offering a three-dimensional alternative to traditional planar and bulky lipophilic groups. This guide has outlined its key physical properties and provided standardized, field-proven protocols for their determination. A thorough understanding and empirical measurement of these properties, particularly melting point and solubility, are fundamental for its effective application in the development of novel therapeutics. The experimental workflows and spectroscopic insights provided herein serve as a valuable resource for researchers and drug development professionals working with this and related bicyclic scaffolds.
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